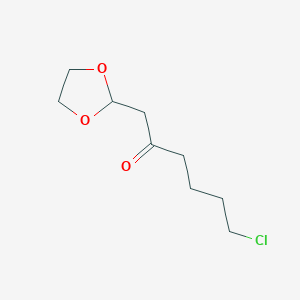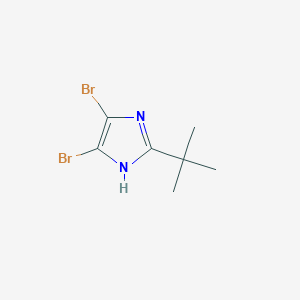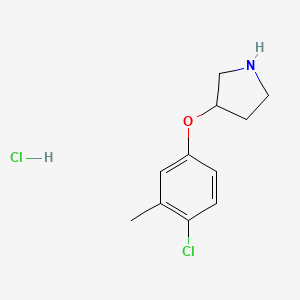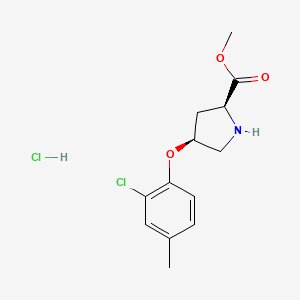![molecular formula C8H4N2S B1456371 7-Cianotieno[3,2-b]piridina CAS No. 1239505-20-4](/img/structure/B1456371.png)
7-Cianotieno[3,2-b]piridina
Descripción general
Descripción
Thieno[3,2-b]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[3,2-b]pyridine-7-carbonitrile makes it a valuable target for synthetic chemists and researchers in various scientific fields.
Aplicaciones Científicas De Investigación
Thieno[3,2-b]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
Target of Action
Thieno[3,2-b]pyridine derivatives are known to exhibit diverse biological activities . They have been reported as Pim-1 kinase inhibitors , which play a crucial role in cell cycle progression, apoptosis, and transcription .
Mode of Action
Given its structural similarity to other thieno[3,2-b]pyridine derivatives, it’s plausible that it may interact with its targets, such as pim-1 kinase, leading to changes in cellular processes .
Biochemical Pathways
As a potential pim-1 kinase inhibitor , it could impact pathways regulated by this kinase, including those involved in cell cycle progression, apoptosis, and transcription .
Result of Action
Given its potential role as a pim-1 kinase inhibitor , it could potentially inhibit cell proliferation and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
Thieno[3,2-b]pyridine-7-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell survival and proliferation . This inhibition can lead to the suppression of cancer cell growth. Additionally, Thieno[3,2-b]pyridine-7-carbonitrile has shown interactions with multidrug resistance modulators, enhancing the efficacy of chemotherapeutic agents .
Cellular Effects
Thieno[3,2-b]pyridine-7-carbonitrile exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, Thieno[3,2-b]pyridine-7-carbonitrile can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of Thieno[3,2-b]pyridine-7-carbonitrile involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as Pim-1 kinase, by binding to their active sites and preventing their activity . This inhibition can result in the downregulation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and induction of apoptosis. Additionally, Thieno[3,2-b]pyridine-7-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[3,2-b]pyridine-7-carbonitrile can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Thieno[3,2-b]pyridine-7-carbonitrile remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may exhibit different biological activities, which could influence the overall outcome of long-term experiments .
Dosage Effects in Animal Models
The effects of Thieno[3,2-b]pyridine-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, Thieno[3,2-b]pyridine-7-carbonitrile may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Thieno[3,2-b]pyridine-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately influencing its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of Thieno[3,2-b]pyridine-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, Thieno[3,2-b]pyridine-7-carbonitrile can bind to plasma proteins, influencing its distribution and bioavailability . These interactions play a crucial role in determining the compound’s therapeutic potential and overall pharmacokinetic profile.
Subcellular Localization
Thieno[3,2-b]pyridine-7-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Thieno[3,2-b]pyridine-7-carbonitrile has been observed to localize in the nucleus, where it can interact with nuclear proteins and modulate gene expression . This subcellular localization is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-7-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating these carboxamides in formic acid to yield thieno[3,2-b]pyridine-7-carbonitriles . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods: Industrial production of thieno[3,2-b]pyridine-7-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Thieno[3,2-b]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include functionalized thienopyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Comparación Con Compuestos Similares
Thieno[2,3-b]pyridine: Another member of the thienopyridine family with similar biological activities.
Thieno[3,4-b]pyridine: Known for its diverse pharmacological properties.
Thieno[3,2-d]pyrimidine: Exhibits significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: Thieno[3,2-b]pyridine-7-carbonitrile stands out due to its unique structural features and the presence of a nitrile group, which can be further functionalized to enhance its biological activity and pharmacokinetic properties .
Propiedades
IUPAC Name |
thieno[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMLMGSZZBOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CSC2=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-iodo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1456290.png)








![4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456306.png)
![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)


